3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C27H23FN4O5S and its molecular weight is 534.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide is a complex synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's molecular formula is C25H21FN2O3S, and its structure includes a benzodioxin moiety, an imidazoquinazoline core, and a furan substituent. The presence of a fluorine atom and a sulfanyl group may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzodioxin and quinazoline have shown efficacy against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Benzodioxin Derivative | A549 (Lung) | 10 | Induces apoptosis |
Quinazoline Derivative | MCF7 (Breast) | 5 | Inhibits proliferation |
The compound's structure suggests potential interactions with targets involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The imidazoquinazoline framework is known for its ability to disrupt bacterial cell wall synthesis. Studies show that derivatives can inhibit the growth of resistant strains:
Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Benzodioxin derivative | 15 µg/mL |
Escherichia coli | Quinazoline derivative | 20 µg/mL |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The imidazoquinazoline structure can interact with key enzymes in cancer metabolism or bacterial growth.
- DNA Intercalation : The planar structure may allow intercalation into DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death.
Study 1: Anticancer Efficacy
In a recent study published in Cancer Letters, researchers synthesized various derivatives of the compound and tested their effects on A549 lung cancer cells. The most potent derivative exhibited an IC50 value of 8 µM, significantly enhancing apoptosis markers compared to control groups .
Study 2: Antimicrobial Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of similar compounds against multi-drug resistant S. aureus. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
3-[5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O5S/c28-18-10-16-13-35-15-37-24(16)17(11-18)14-38-27-31-21-6-2-1-5-20(21)25-30-22(26(34)32(25)27)7-8-23(33)29-12-19-4-3-9-36-19/h1-6,9-11,22H,7-8,12-15H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFUZACSHMBMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CCC(=O)NCC6=CC=CO6)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.